molecular formula C28H27N3O3 B6511088 N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894887-23-1

N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Número de catálogo: B6511088
Número CAS: 894887-23-1
Peso molecular: 453.5 g/mol
Clave InChI: GIYGAQKRHSZBMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a 4-ethylbenzoyl group at the 3-position and a methyl group at the 7-position. The acetamide side chain is linked to a 3,4-dimethylphenyl group, contributing to its hydrophobic profile .

Key physicochemical properties (inferred from structurally similar compounds in ):

  • Molecular Formula: C₂₈H₂₇N₃O₃
  • Molecular Weight: ~465.54 g/mol
  • logP: Estimated ~4.9 (comparable to the dimethoxy analog in )
  • Hydrogen Bond Acceptors/Donors: 9 acceptors, 1 donor .

Propiedades

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-5-20-8-10-21(11-9-20)26(33)24-15-31(28-23(27(24)34)13-7-19(4)29-28)16-25(32)30-22-12-6-17(2)18(3)14-22/h6-15H,5,16H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYGAQKRHSZBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

N-(3,4-dimethoxyphenyl) Analog (E999-0401)

  • Key Difference : Replacement of 3,4-dimethylphenyl with 3,4-dimethoxyphenyl.
  • Impact :
    • Polarity : Increased polarity due to methoxy groups (higher hydrogen bond acceptor count: 11 vs. 9).
    • logP : 4.9373 (vs. ~4.9 for dimethylphenyl analog), indicating similar lipophilicity despite methoxy substitution.
    • Solubility : logSw = -4.6097, suggesting poor aqueous solubility, a common challenge in naphthyridine derivatives .

N3-(1-(3,5-Dimethyl)adamantyl) Analog (Compound 67)

  • Key Difference : Adamantyl substitution at the N3 position instead of 4-ethylbenzoyl.
  • Molecular Weight: 422 g/mol (C₂₆H₃₅N₃O₂), lower than the target compound, which may influence pharmacokinetics .

Core Scaffold Modifications

1,5-Naphthyridine vs. 1,8-Naphthyridine

  • 1,5-Naphthyridine Derivatives (e.g., Compound 67 in ):
    • Exhibit altered π-π stacking interactions due to nitrogen positioning.
    • Demonstrated antimicrobial activity in related compounds, suggesting the core’s role in bioactivity .
  • 1,8-Naphthyridine Core: Enhanced planarity may improve DNA intercalation or kinase inhibition, as seen in fluoroquinolone analogs .

Acetamide Side Chain Comparisons

N-Substituted 2-Arylacetamides ()

  • Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
  • Key Differences :
    • Rigidity : Pyrazolyl group introduces conformational constraints, unlike the flexible 3,4-dimethylphenyl group.
    • Hydrogen Bonding : Amide groups form R₂²(10) dimers, a feature critical for crystal packing and solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties
Target Compound C₂₈H₂₇N₃O₃ ~465.54 ~4.9 3,4-Dimethylphenyl, 4-ethylbenzoyl High lipophilicity, low solubility
N-(3,4-dimethoxyphenyl) Analog (E999-0401) C₂₈H₂₇N₃O₅ 485.54 4.937 3,4-Dimethoxyphenyl Increased polarity
N3-(1-(3,5-Dimethyl)adamantyl) Analog (Compound 67) C₂₆H₃₅N₃O₂ 422 N/A Adamantyl group Enhanced steric bulk
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.26 N/A Dichlorophenyl, pyrazolyl R₂²(10) hydrogen bonding dimers

Research Findings and Implications

  • Methoxy vs. Methyl Substitution : Methoxy groups (E999-0401) marginally increase polarity without significantly altering logP, suggesting strategic substitution for solubility optimization without compromising membrane permeability .
  • Adamantyl vs. Benzoyl Groups : Bulkier substituents (e.g., adamantyl) may improve target selectivity but require balancing with molecular weight limitations for drug-likeness .
  • Acetamide Flexibility : Flexible side chains (as in the target compound) vs. rigid pyrazolyl systems () highlight trade-offs between bioavailability and crystallinity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.